molecular formula C20H18N2O6 B11434800 (2Z)-2-[(acetyloxy)imino]-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(acetyloxy)imino]-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B11434800
M. Wt: 382.4 g/mol
InChI Key: QGNSRVLPBITWLB-XDOYNYLZSA-N
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Description

[(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is a complex organic compound with a unique structure that combines chromene and carbamoyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2H-chromen-2-one with 4-methoxyphenyl isocyanate, followed by the introduction of an amino acetate group. The reaction conditions often require the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino acetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde, while reduction of the carbonyl groups can produce methoxybenzyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, [(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, [(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is investigated for its potential therapeutic properties. Preliminary studies indicate it may have anti-inflammatory, antioxidant, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer effects might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-2H-chromen-2-one: A precursor in the synthesis of the target compound.

    4-Methoxyphenyl isocyanate: Another precursor used in the synthetic route.

    Amino acetate derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

[(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is unique due to its combination of chromene and carbamoyl functionalities, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

[(Z)-[8-methoxy-3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino] acetate

InChI

InChI=1S/C20H18N2O6/c1-12(23)28-22-20-16(11-13-5-4-6-17(26-3)18(13)27-20)19(24)21-14-7-9-15(25-2)10-8-14/h4-11H,1-3H3,(H,21,24)/b22-20-

InChI Key

QGNSRVLPBITWLB-XDOYNYLZSA-N

Isomeric SMILES

CC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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